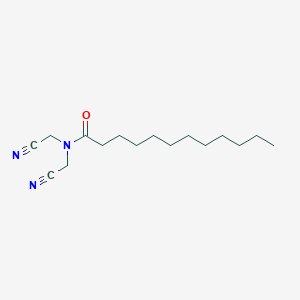

N,N-bis(cyanomethyl)dodecanamide

Description

N,N-Bis(cyanomethyl)dodecanamide is a tertiary amide derivative characterized by a dodecanamide backbone (C11H23CONH2) with two cyanomethyl (-CH2CN) groups substituted on the nitrogen atom. For example, copper-catalyzed multi-component reactions involving aliphatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) have been reported for synthesizing analogous N,N-bis(cyanomethyl)amines (e.g., N-benzyl or N-butyl derivatives) .

Properties

CAS No. |

36130-47-9 |

|---|---|

Molecular Formula |

C16H27N3O |

Molecular Weight |

277.40 g/mol |

IUPAC Name |

N,N-bis(cyanomethyl)dodecanamide |

InChI |

InChI=1S/C16H27N3O/c1-2-3-4-5-6-7-8-9-10-11-16(20)19(14-12-17)15-13-18/h2-11,14-15H2,1H3 |

InChI Key |

RIQXGWVIGXIMHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(CC#N)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)dodecanamide typically involves the reaction of dodecanamide with cyanomethylating agents. One common method is the reaction of dodecanamide with formaldehyde and hydrogen cyanide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the final product by nucleophilic addition of cyanide ions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(cyanomethyl)dodecanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-bis(cyanomethyl)dodecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)dodecanamide involves its ability to participate in various chemical reactions due to the presence of reactive cyanomethyl groups. These groups can undergo nucleophilic addition, substitution, and other reactions, allowing the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-bis(cyanomethyl)dodecanamide with structurally related compounds, focusing on substituents, synthesis, and applications:

*Note: The molecular formula for this compound is inferred based on structural analogs.

Key Findings:

Substituent Effects: Cyanomethyl: Enhances polarity and reactivity (e.g., participation in nucleophilic additions) but raises toxicity concerns . Hydroxyethyl: Improves water solubility and biocompatibility, making it suitable for consumer products . Chloroethyl: Imparts alkylating activity but is associated with significant health risks .

Synthesis Methods: N,N-Bis(cyanomethyl) derivatives are synthesized via copper-catalyzed reactions (e.g., CuCl/Cu(OTf)2) with amines, formaldehyde, and TMSCN . Hydroxyethyl and chloroethyl analogs typically require different protocols, such as esterification or alkylation of ethanolamine .

Applications: Cyanomethyl derivatives are primarily research intermediates, whereas hydroxyethyl variants are commercial surfactants . Chloroethyl derivatives are restricted to niche applications due to safety issues .

Safety Profiles: Hydroxyethyl-substituted compounds are rigorously assessed for consumer safety, while cyanomethyl and chloroethyl analogs require further toxicological evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.